Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0)
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Overview
Description
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzaldehyde in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for experimental purposes. The process involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(II) complexes, while reduction can yield palladium(0) species .
Scientific Research Applications
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in catalysis, known for its high reactivity and efficiency in various organic reactions.
Bis(dibenzylideneacetone)palladium(0): Similar in structure but differs in the substitution pattern, affecting its reactivity and applications.
Uniqueness
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other palladium complexes. This makes it particularly valuable in catalytic applications where high efficiency and selectivity are required .
Properties
IUPAC Name |
1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGAJOPJZJDWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44O10Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811862-77-8 |
Source
|
Record name | Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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